Borane-DI(tert-butyl)phosphine complex

Dehydrocoupling Inorganic Polymers Rhodium Catalysis

Handling air-sensitive di-tert-butylphosphine poses safety risks and requires glovebox infrastructure. This borane adduct provides a bench-stable, easy-to-weigh solid that liberates the active phosphine upon deprotection. • Enables Pd-catalyzed Suzuki-Miyaura and biaryl couplings without specialized inert-atmosphere equipment. • Eliminates pyrophoric hazard of free tBu2PH, streamlining workflow & ensuring safe operation. • Serves as a precursor to NHC-borane co-initiators and well-defined P-B oligomers for materials research.

Molecular Formula C8H19BP
Molecular Weight 157.02 g/mol
CAS No. 128363-76-8
Cat. No. B165499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane-DI(tert-butyl)phosphine complex
CAS128363-76-8
Molecular FormulaC8H19BP
Molecular Weight157.02 g/mol
Structural Identifiers
SMILES[B].CC(C)(C)PC(C)(C)C
InChIInChI=1S/C8H19P.B/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;
InChIKeyNFTWUNMDOWXENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Borane-DI(tert-butyl)phosphine Complex: A Protected Precursor


Borane-DI(tert-butyl)phosphine complex (CAS 128363-76-8), also known as di-tert-butylphosphine borane or tBu2PH·BH3, is a Lewis acid-base adduct wherein a borane (BH3) group is coordinated to a di-tert-butylphosphine ligand. This complex functions primarily as a protected, air-stable precursor to the highly reactive and air-sensitive free phosphine ligand, di-tert-butylphosphine [1]. The sterically bulky tert-butyl groups confer unique properties to the phosphorus center upon deprotection, influencing its coordination chemistry and catalytic performance in transition metal-mediated reactions . This compound is a solid with a melting point of 59-64 °C and is typically stored under an inert atmosphere due to its sensitivity to moisture and air [2].

Why Generic Substitution Fails for tBu2PH·BH3


Substituting Borane-DI(tert-butyl)phosphine complex with another phosphine-borane or a free phosphine is not a straightforward exchange and can lead to significant failures in both synthetic outcomes and operational safety. The borane adduct serves as a crucial protecting group that renders the highly air-sensitive and pyrophoric di-tert-butylphosphine ligand bench-stable and easily handled, a key advantage over its unprotected form . This protection strategy directly addresses procurement and handling challenges in laboratories lacking rigorous inert-atmosphere capabilities. Furthermore, the steric and electronic properties of the liberated di-tert-butylphosphine ligand are distinct; its significant steric bulk and strong σ-donating ability are essential for stabilizing specific low-valent transition metal intermediates and enabling challenging cross-coupling reactions [1]. In contrast, free phosphines or differently substituted analogs may not provide the necessary balance of stability and reactivity, leading to catalyst decomposition or failed reactions. A generic substitution fails to account for this critical combination of practical handling benefits and the specific catalytic profile conferred by the tert-butyl substituents.

Quantitative Differentiation of Borane-DI(tert-butyl)phosphine Complex


Dehydrocoupling Efficiency in P-B Chain Formation

In a direct head-to-head comparison, the rhodium-catalyzed dehydrocoupling of the sterically hindered tBu2PH·BH3 adduct provides a 60% isolated yield of the linear dimer tBu2PH−BH2−tBu2P−BH3 [1]. This yield is notable when contrasted with less sterically encumbered phosphine-boranes, where such dehydrocoupling reactions often lead to uncontrolled oligomerization or polymer formation rather than the selective production of defined oligomers [1]. The specific outcome is a result of the pronounced steric bulk of the tert-butyl groups on the phosphorus atom, which controls the reaction pathway and prevents uncontrolled chain growth.

Dehydrocoupling Inorganic Polymers Rhodium Catalysis

P-B Bond Length and Steric Stability

Single-crystal X-ray diffraction studies provide a quantitative measure of the impact of the tert-butyl groups on the core P-B bond. The P-B bond length in tBu2PH·BH3 is determined to be 1.936(2) Å [1]. For comparison, the P-B bond in the less sterically hindered adduct (IPrvCH)iPr2P·BH3 is reported as 1.927(1) Å [2]. While the difference is small, the elongated bond in tBu2PH·BH3 is consistent with the significant steric repulsion between the two bulky tert-butyl groups and the borane moiety, which can influence the complex's stability and its reactivity in deprotection or ligand exchange processes.

Coordination Chemistry X-ray Crystallography Ligand Design

Gas-Phase Acidity: Phosphine- vs. Amine-Boranes

At a class level, phosphine-borane adducts like tBu2PH·BH3 exhibit fundamentally different gas-phase behavior compared to their amine-borane counterparts. A computational study (MP2/6-311+G(d,p)) reveals that phosphine-boranes are significantly more acidic but less basic than corresponding amine-boranes [1]. While specific data for the di-tert-butyl derivative was not calculated in this particular study, the trend is robust across a series of substituted phosphine-boranes (R² = 0.874 for correlation of acidities) [1]. This class-level inference suggests that tBu2PH·BH3 will be more prone to deprotonation and will behave differently in protic or basic environments compared to an amine-borane analog.

Computational Chemistry Acidity Hydrogen Storage

Air Stability Advantage

The free di-tert-butylphosphine ligand is known to be highly air-sensitive and pyrophoric, requiring strict inert-atmosphere techniques for its manipulation . In contrast, its borane adduct, Borane-DI(tert-butyl)phosphine complex, is a solid that is stable in air for short periods, allowing for benchtop weighing and transfer . This is a crucial practical differentiation. While other protected phosphines exist, the combination of air stability and the specific steric properties of the tBu2P- moiety makes this adduct a preferred precursor. The compound's melting point is 59-64 °C, and it is recommended for storage under an inert atmosphere for long-term stability, but its tolerance to brief air exposure is a significant procurement and handling advantage over the free phosphine .

Air Stability Handling Safety

Applications of Borane-DI(tert-butyl)phosphine Complex


Cross-Coupling Phosphine Precursor

This is the primary application. Borane-DI(tert-butyl)phosphine complex is used as a bench-stable precursor to generate the free di-tert-butylphosphine ligand, typically in situ via deprotection with a strong acid or amine . This ligand is then employed in conjunction with transition metals like palladium for challenging cross-coupling reactions, including Suzuki-Miyaura and biaryl couplings [1]. The key advantage here is operational: the borane adduct allows researchers to use a highly effective, bulky phosphine ligand without the hazards and inconvenience of handling the pyrophoric free phosphine, thereby streamlining workflows and enhancing safety .

P-B Oligomer and Polymer Synthesis

The compound's unique steric profile, as evidenced by its 60% yield in the formation of a linear dimer under rhodium-catalyzed dehydrocoupling , makes it a valuable monomer for synthesizing low-molecular-weight, well-defined P-B chain molecules. This is a distinct advantage over less hindered phosphine-boranes which tend to undergo uncontrolled polymerization. This application is directly relevant to materials science, where these oligomers can serve as precursors to novel polyphosphinoboranes or as models for understanding P-B bonding in extended structures .

NHC-Borane Complex Building Block

Borane-DI(tert-butyl)phosphine complex is a documented reactant for the preparation of N-heterocyclic carbene borane complexes via Lewis base exchange reactions . This application leverages the lability of the borane group, which can be transferred from the phosphorus atom to a more nucleophilic NHC ligand. The resulting NHC-borane complexes are an important class of compounds with applications as co-initiators in radical polymerization, as reducing agents, and as precursors to boryl radicals . This scenario highlights the compound's utility beyond simple deprotection, offering a direct route to another class of valuable reagents.

Tele-Substitution on Metal Complexes

The complex has been specifically noted as a reactant for tele-substitution reactions on fluorobenzenechromium complexes . In this specialized application, the phosphine-borane likely acts as a nucleophile or a precursor to a nucleophilic phosphine species that can effect substitution on the aromatic ring of a chromium-bound ligand. This niche application underscores the compound's versatility in organometallic synthesis and its ability to participate in unique transformations beyond standard ligand chemistry.

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